(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine
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Overview
Description
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H5BrFNO. It is also known by its IUPAC name, 3-bromo-2-fluorobenzaldehyde oxime . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxylamine group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorobenzaldehyde oxime
- N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these halogen atoms with the hydroxylamine group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5BrFNO |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H |
InChI Key |
RVIWEEPJDGUIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=NO |
Origin of Product |
United States |
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